molecular formula C8H12N2 B129647 (R)-5,6,7,8-Tetrahydroindolizin-7-amine CAS No. 140848-70-0

(R)-5,6,7,8-Tetrahydroindolizin-7-amine

Cat. No. B129647
M. Wt: 136.19 g/mol
InChI Key: OFHLBABNSDKHMX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5,6,7,8-Tetrahydroindolizin-7-amine, commonly known as THI, is a chemical compound that has been extensively studied for its potential applications in scientific research. THI is a bicyclic compound that belongs to the class of indolizines, which are heterocyclic compounds that contain a five-membered nitrogen-containing ring fused to a six-membered ring.

Mechanism Of Action

The mechanism of action of THI is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, particularly the serotonin and dopamine systems. THI has been shown to act as a partial agonist at the 5-HT2A receptor, which may contribute to its effects on mood and cognition.

Biochemical And Physiological Effects

THI has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of neuroprotective effects. THI has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting that it may have potential as a therapeutic agent for the treatment of anxiety and depression.

Advantages And Limitations For Lab Experiments

One of the main advantages of THI for lab experiments is its high affinity for certain types of receptors in the brain, which makes it a useful tool for studying the function of these receptors. However, THI also has some limitations, including its relatively low potency and selectivity for certain receptor subtypes, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on THI, including the development of more potent and selective analogs of THI for use in pharmacological studies. Additionally, further research is needed to fully understand the mechanism of action of THI and its potential therapeutic applications in the treatment of neurological disorders. Finally, THI may also have potential applications in other fields of research, such as synthetic organic chemistry and materials science.

Synthesis Methods

The synthesis of THI can be achieved through various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a tryptamine derivative. Other methods include the reductive amination of an indolizine precursor and the use of metal-catalyzed cyclization reactions.

Scientific Research Applications

THI has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and molecular biology. THI has been shown to have a high affinity for certain types of receptors in the brain, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition. THI has also been studied for its potential as a therapeutic agent for the treatment of various neurological disorders, such as schizophrenia and depression.

properties

CAS RN

140848-70-0

Product Name

(R)-5,6,7,8-Tetrahydroindolizin-7-amine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(7R)-5,6,7,8-tetrahydroindolizin-7-amine

InChI

InChI=1S/C8H12N2/c9-7-3-5-10-4-1-2-8(10)6-7/h1-2,4,7H,3,5-6,9H2/t7-/m1/s1

InChI Key

OFHLBABNSDKHMX-SSDOTTSWSA-N

Isomeric SMILES

C1CN2C=CC=C2C[C@@H]1N

SMILES

C1CN2C=CC=C2CC1N

Canonical SMILES

C1CN2C=CC=C2CC1N

synonyms

7-Indolizinamine,5,6,7,8-tetrahydro-,(R)-(9CI)

Origin of Product

United States

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